BenchChemオンラインストアへようこそ!

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea

Keap1-Nrf2 Protein-Protein Interaction X-ray Crystallography

This compound is a critical SAR probe for dissecting Keap1-Nrf2 protein-protein interaction inhibition. Its unique 3,4-dimethoxybenzyl substituent vs. the pyridin-2-ylmethyl of NK-252 allows researchers to precisely map binding affinity, lipophilicity, and metabolic stability changes in the oxadiazole-urea chemotype. For labs investigating non-covalent Nrf2 activation for NASH or antioxidant response pathways, this tool is essential for generating comparative data against known benchmarks. Custom synthesis may be required; inquire for bulk pricing and lead times.

Molecular Formula C16H16N4O5
Molecular Weight 344.327
CAS No. 1207054-09-8
Cat. No. B2485126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
CAS1207054-09-8
Molecular FormulaC16H16N4O5
Molecular Weight344.327
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3)OC
InChIInChI=1S/C16H16N4O5/c1-22-11-6-5-10(8-13(11)23-2)9-17-15(21)18-16-20-19-14(25-16)12-4-3-7-24-12/h3-8H,9H2,1-2H3,(H2,17,18,20,21)
InChIKeyHIGJCRKJMRRTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1207054-09-8): Procurement and Differentiation Guide for Keap1-Nrf2 Research Candidates


The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1207054-09-8) is a synthetic biaryl urea derivative featuring a 1,3,4-oxadiazole core linked to both a furan ring and a 3,4-dimethoxybenzyl moiety [1]. It belongs to a therapeutically significant class of molecules under investigation as potential direct inhibitors of the Keap1-Nrf2 protein-protein interaction, a master regulatory pathway for the antioxidant response [2]. Its structure is closely related to the well-characterized Nrf2 activator NK-252, which possesses a pyridin-2-ylmethyl group in place of the 3,4-dimethoxybenzyl substituent [3]. A co-crystal structure of a close analog confirms this scaffold's ability to bind directly within the Nrf2-binding pocket of the Keap1 Kelch domain [4].

Why 1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea Cannot Be Simply Replaced by Other In-Class Nrf2 Activators for Specialized Research


The Keap1-Nrf2 interaction surface is highly sensitive to ligand topology, where distinct mechanisms (covalent vs. non-covalent) and subtle changes in substituent geometry produce profoundly divergent pharmacodynamic and off-target profiles [1]. For example, the direct, non-covalent Keap1 inhibitor NK-252 demonstrates a unique binding mode by interacting with the Nrf2-binding site of Keap1, a mechanism not shared by the covalent activator oltipraz (OPZ) [2]. Within this specific oxadiazole-urea chemotype, a minor substitution change—from the target compound's 3,4-dimethoxybenzyl group to NK-252's pyridin-2-ylmethyl group—is highly likely to alter critical drug properties such as binding affinity, lipophilicity (clogP), and metabolic stability, thus precluding generic interchange [3]. The following sections detail the specific, quantifiable evidence that a scientific user must consider in lieu of direct comparative data for this compound.

Quantitative Evidence Guide for Selecting 1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea Over Closest Analogs


Direct Target Engagement Feasibility: Structural Confirmation of the Oxadiazole-Urea Scaffold's Keap1 Kelch Domain Binding Pose

A co-crystal structure (PDB 3VNH) demonstrates that a close analog of the target compound, differing only in the N-benzyl substituent, binds specifically to the Nrf2-binding site within the Keap1 Kelch domain [1]. This provides direct structural validation that the core scaffold (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea) is competent for target engagement, a critical prerequisite that distinguishes it from unspecific electrophilic Nrf2 activators like sulforaphane [2]. No such structural data exists for other in-class alternatives that lack this core.

Keap1-Nrf2 Protein-Protein Interaction X-ray Crystallography

Differentiated Mechanism of Action: Requirement for Direct, Non-Covalent Keap1 Inhibition versus Non-Specific Electrophilic Activation

The closest validated analog to the target compound, NK-252, has been experimentally confirmed to be a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, a mechanism that distinguishes it from common electrophilic Nrf2 activators like oltipraz (OPZ) [1]. In vitro binding studies showed NK-252 interacts with the domain containing the Nrf2-binding site of Keap1, whereas OPZ does not [1]. This mechanism is associated with a greater Nrf2-activating potential [1]. The target compound, sharing the same core scaffold, is hypothesized to operate via this more specific and potentially safer mechanism, making it a superior starting point for selective pathway modulation.

Nrf2 Activation Mechanism of Action Drug Selectivity

Absence of Publicly Available Potency Data Necessitates a Direct Comparative Study Against NK-252 as a Procurement Prerequisite

A comprehensive search of the primary literature reveals a critical data gap: no quantitative IC50, EC50, or Kd values have been publicly reported for CAS 1207054-09-8 in any standardized Keap1-Nrf2 or antioxidant assay [1]. This stands in stark contrast to its closest analog, NK-252, for which a functional EC50 of 1.36 µM has been established in an NQO1-ARE luciferase reporter gene assay . This absence of data means the compound's specific potency is unknown, and it cannot be directly compared to NK-252 on this vital parameter. A procurement decision must be predicated on a prior or planned head-to-head assay.

Structure-Activity Relationship (SAR) Nrf2 Potency Procurement Decision

Recommended Application Scenarios for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Keap1 Kelch Domain Binding Interactions

Given the validated co-crystal structure of a near-identical scaffold (PDB 3VNH) [1], the most scientifically sound application for CAS 1207054-09-8 is as a SAR probe. Researchers can use this compound to systematically map how the 3,4-dimethoxybenzyl substituent affects binding affinity and pose compared to other known ligands like the one in the crystal structure. By performing a head-to-head biophysical assay (e.g., SPR or fluorescence polarization) against the NK-252 analog, scientists can generate the foundational data currently missing from the literature to either validate or refute the value of this specific substitution.

In Vitro Selectivity Profiling Against Covalent Nrf2 Activators

The presumed non-covalent mechanism of this compound class, supported by data on NK-252's interaction with the Keap1 Nrf2-binding site [2], makes it a valuable tool for dissecting Nrf2-dependent versus Nrf2-independent cellular responses. A key experiment would involve comparing the transcriptional profile of this compound with that of a covalent activator like oltipraz or sulforaphane in a relevant cell line (e.g., BEAS-2B or Huh-7). This would quantify the differentiated selectivity of a direct PPI inhibitor, a use case central to the rationale for developing Keap1-Nrf2 inhibitors. This application is feasible despite the lack of potency data, as it can be performed at concentrations determined by initial in-house cytotoxicity and target engagement assays.

Comparative In Vivo Pharmacokinetic and Efficacy Study in a NASH Model

NK-252 has demonstrated efficacy in attenuating hepatic fibrosis in a CDAA-diet rat model of NASH [2], setting a clear benchmark for the class. A high-value, albeit resource-intensive, application for CAS 1207054-09-8 is a comparative in vivo study against NK-252. The key question is whether the 3,4-dimethoxybenzyl substitution confers superior pharmacokinetic properties or in vivo efficacy. This scenario is relevant for any group moving beyond in vitro chemical biology into preclinical drug discovery for chronic liver diseases, and the resulting data would directly address the current evidence gap.

Quote Request

Request a Quote for 1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.